
2-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-(2-(indolin-1-yl)-2-oxoethoxy)-4H-pyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-(2-(indolin-1-yl)-2-oxoethoxy)-4H-pyran-4-one is a useful research compound. Its molecular formula is C25H24N2O4 and its molecular weight is 416.477. The purity is usually 95%.
BenchChem offers high-quality 2-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-(2-(indolin-1-yl)-2-oxoethoxy)-4H-pyran-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-(2-(indolin-1-yl)-2-oxoethoxy)-4H-pyran-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
- The compound is part of a broader class of chemicals known for their potential in synthesizing novel heterocyclic compounds that exhibit a range of biological activities. For instance, derivatives of 4-hydroxyquinolin-2(1H)-ones have been explored for their antimicrobial and antifungal properties. These compounds are synthesized through reactions that involve different starting materials and aim to explore the biological activity of novel quinolone derivatives, which could have implications in developing new therapeutic agents (Hassanin & Ibrahim, 2012).
Antioxidant Properties
- Compounds with a similar structural framework have been evaluated for their antioxidant efficiency in various applications, such as in lubricating greases. The research has indicated that certain derivatives can significantly enhance the antioxidant properties of lubricating greases, which is crucial for extending the life and performance of mechanical systems (Hussein, Ismail, & El-Adly, 2016).
Anticancer and Antimicrobial Activities
- The structural motif of the compound is related to classes of chemicals that have been studied for their anticancer and antimicrobial activities. Novel derivatives synthesized from similar compounds have shown promising results in inhibiting the proliferation of cancer cell lines and demonstrating significant antimicrobial properties. This highlights the potential of these compounds in contributing to the development of new anticancer and antimicrobial agents (Liu et al., 2009).
Anticholinesterase Activities
- Research has also been conducted on the anticholinesterase activities of novel amide alkaloids derived from natural sources, which share a similar structural core to the compound . These studies are important for understanding how such compounds can be used in treating diseases related to the cholinergic system, such as Alzheimer's disease (Xu et al., 2020).
Material Science Applications
- In the field of material science, derivatives of pyran-2-one, to which the compound is structurally related, have been investigated for their potential in creating novel materials with specific properties. These applications range from the development of new lubricating substances to materials with specialized optical or electronic properties (Kidwai & Kumar, 1997).
Eigenschaften
IUPAC Name |
5-[2-(2,3-dihydroindol-1-yl)-2-oxoethoxy]-2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)pyran-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4/c28-23-13-21(15-26-11-9-18-5-1-2-7-20(18)14-26)30-16-24(23)31-17-25(29)27-12-10-19-6-3-4-8-22(19)27/h1-8,13,16H,9-12,14-15,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJGUTIBRZNNALB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CC(=O)C(=CO3)OCC(=O)N4CCC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-(2-(indolin-1-yl)-2-oxoethoxy)-4H-pyran-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-5-(5-fluoropyrimidin-2-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2634764.png)
![2-(3,4-dimethoxyphenyl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2634766.png)
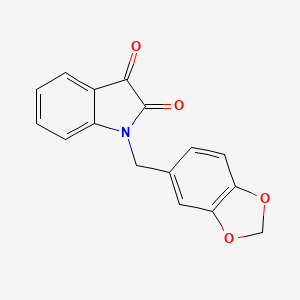
![(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[4-[4-[3-Chloro-4-[(3-fluorophenyl)methoxy]anilino]quinazolin-6-yl]phenoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B2634769.png)
![2-Furoic acid,5-[(isobutylthio)methyl]-](/img/structure/B2634770.png)

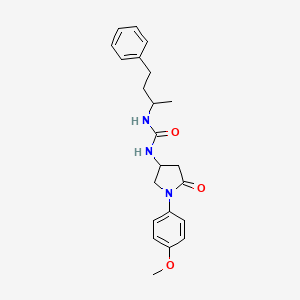
![Ethyl 4-[(2-methylbenzyl)(methylsulfonyl)amino]benzoate](/img/structure/B2634774.png)
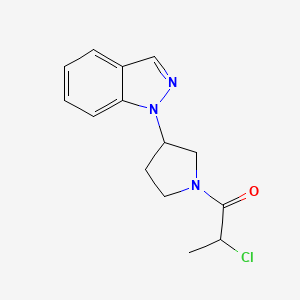
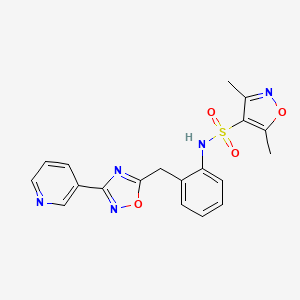
![2-[2-(4-Aminopyrimidin-2-yl)pyrrolidin-1-yl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2634780.png)
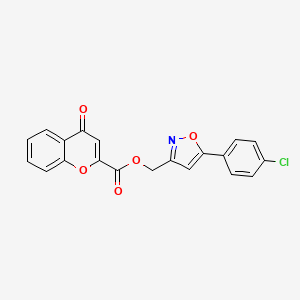
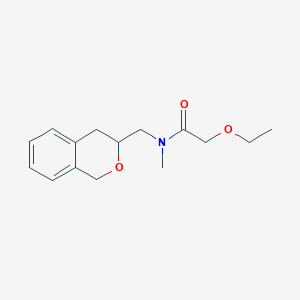
![N-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-3-methylbenzamide](/img/structure/B2634784.png)